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In the landscape of secondary stroke prevention, the combination of low-dose aspirin and

extended-release dipyridamole, marketed as Aggrenox, has been a cornerstone of therapy.

This guide provides a meta-analysis of pivotal clinical trials, offering an objective comparison of

Aggrenox against other antiplatelet agents for researchers, scientists, and drug development

professionals. The following sections detail the experimental protocols of key trials, present

quantitative data in comparative tables, and visualize relevant biological pathways and

analytical workflows.

Comparative Efficacy and Safety from Landmark
Clinical Trials
The efficacy and safety of Aggrenox for secondary stroke prevention have been established in

several large-scale clinical trials. The most notable of these are the second European Stroke

Prevention Study (ESPS-2), the European/Australasian Stroke Prevention in Reversible

Ischaemia Trial (ESPRIT), and the Prevention Regimen for Effectively Avoiding Second Strokes

(PRoFESS) trial. These studies have compared Aggrenox (aspirin/extended-release

dipyridamole) to aspirin alone, clopidogrel, and placebo.

Key Efficacy Outcomes
A meta-analysis of these trials demonstrates that Aggrenox is more effective than aspirin

alone in reducing the risk of recurrent stroke. In the ESPS-2 trial, the combination therapy
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reduced the risk of stroke by 37% compared to placebo, while aspirin alone led to an 18.1%

reduction.[1] The ESPRIT trial also showed a significant benefit of the combination therapy

over aspirin monotherapy.[2] When compared to clopidogrel in the PRoFESS trial, Aggrenox
showed a similar rate of recurrent stroke (9.0% for Aggrenox vs. 8.8% for clopidogrel), failing

to meet the non-inferiority margin.[3][4]

Key Safety Outcomes: Bleeding Events
A critical consideration in antiplatelet therapy is the risk of bleeding. The ESPS-2 trial reported

that bleeding events were more frequent in the groups receiving aspirin (8.2% for aspirin alone

and 8.7% for the combination) compared to those not receiving aspirin (4.5% for placebo and

4.7% for dipyridamole alone).[5] The PRoFESS trial found a higher incidence of major

hemorrhagic events with Aggrenox (4.1%) compared to clopidogrel (3.6%).[3][6]

Quantitative Data Summary
The following tables summarize the key quantitative data from the ESPS-2, ESPRIT, and

PRoFESS clinical trials, providing a direct comparison of the different treatment regimens.

Table 1: Efficacy and Safety Outcomes in the ESPS-2 Trial (2-year follow-up)

Outcome Placebo
Aspirin (50
mg/day)

Dipyridamole
(400 mg/day)

Aggrenox
(Aspirin/Dipyri
damole)

Stroke 15.8% 12.9% 13.2% 9.9%

Death 12.3% 10.9% 11.4% 11.2%

Stroke or Death 23.0% 19.9% 19.4% 17.4%

Bleeding Events 4.5% 8.2% 4.7% 8.7%

Source: European Stroke Prevention Study 2 (ESPS-2)[1][5]

Table 2: Efficacy and Safety Outcomes in the PRoFESS Trial (mean 2.5-year follow-up)
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Outcome
Clopidogrel
(75 mg/day)

Aggrenox
(Aspirin
25mg/ER-DP
200mg bid)

Hazard Ratio
(95% CI)

p-value

Recurrent Stroke 8.8% 9.0% 1.01 (0.92-1.11) 0.84

Major

Hemorrhagic

Event

3.6% 4.1% 1.15 (1.00-1.32) 0.06

Intracranial

Hemorrhage
1.0% 1.4% 1.42 (1.11-1.83) 0.006

Composite of

Stroke, MI, or

Vascular Death

13.1% 13.1% 0.99 (0.92-1.07) 0.80

Source: Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS) Trial[3][4][6]

Experimental Protocols of Key Clinical Trials
A clear understanding of the methodologies employed in these trials is crucial for interpreting

their results.

The Second European Stroke Prevention Study (ESPS-2)
Objective: To assess the efficacy and safety of low-dose aspirin, sustained-release

dipyridamole, and their combination for the secondary prevention of ischemic stroke.[1]

Study Design: A randomized, double-blind, placebo-controlled, 2x2 factorial trial.[1]

Participants: 6,602 patients with a recent history of transient ischemic attack (TIA) or

ischemic stroke.

Interventions: Patients were randomized to one of four groups:

Aspirin (25 mg twice daily)
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Extended-release dipyridamole (200 mg twice daily)

Combination of aspirin and extended-release dipyridamole

Placebo

Primary Endpoints: The primary outcomes were the first occurrence of stroke or the

combination of stroke or death within two years of randomization.[1]

The European/Australasian Stroke Prevention in
Reversible Ischaemia Trial (ESPRIT)

Objective: To compare the efficacy and safety of aspirin alone, the combination of aspirin and

dipyridamole, and oral anticoagulants for the secondary prevention of vascular events after a

TIA or minor ischemic stroke.[7]

Study Design: A randomized, open-label trial with blinded outcome assessment.

Participants: Patients who had a TIA or minor ischemic stroke of presumed arterial origin

within the previous six months.

Interventions: Patients were randomized to:

Aspirin (30-325 mg daily)

Aspirin (30-325 mg daily) plus dipyridamole (200 mg twice daily)

Oral anticoagulants (target INR 2.0-3.0)

Primary Endpoint: The primary composite outcome was death from all vascular causes, non-

fatal stroke, non-fatal myocardial infarction, or major bleeding complication.[7]

The Prevention Regimen for Effectively Avoiding Second
Strokes (PRoFESS) Trial

Objective: To determine whether Aggrenox is non-inferior to clopidogrel and whether

telmisartan is superior to placebo in preventing recurrent stroke.[4]
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Study Design: A multicenter, randomized, double-blind, 2x2 factorial trial.[4]

Participants: 20,332 patients with a recent ischemic stroke.[3]

Interventions: Patients were randomized to:

Aggrenox (aspirin 25 mg/extended-release dipyridamole 200 mg) twice daily

Clopidogrel (75 mg) once daily And also to:

Telmisartan (80 mg) once daily

Placebo

Primary Endpoint: The primary outcome was the first recurrence of stroke.[3]

Visualizing Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz,

illustrate the signaling pathway of the antiplatelet agents and the workflow of a meta-analysis.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1220137?utm_src=pdf-body-img
https://www.benchchem.com/product/b1220137?utm_src=pdf-custom-synthesis
https://www.ahajournals.org/doi/10.1161/01.CIR.93.3.399
https://pubmed.ncbi.nlm.nih.gov/18035244/
https://pubmed.ncbi.nlm.nih.gov/18035244/
https://pubmed.ncbi.nlm.nih.gov/18035244/
https://www.clinician.com/articles/15988-results-of-the-profess-trial-use-any-antiplatelet-agent-and-get-back-to-the-basics
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2010/02/23/19/16/PRoFESS
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2010/02/23/19/16/PRoFESS
https://www.acc.org/latest-in-cardiology/clinical-trials/2010/02/23/19/04/esps2
https://www.medscape.com/viewarticle/790237
https://pubmed.ncbi.nlm.nih.gov/10686454/
https://pubmed.ncbi.nlm.nih.gov/10686454/
https://pubmed.ncbi.nlm.nih.gov/10686454/
https://www.benchchem.com/product/b1220137#a-meta-analysis-of-aggrenox-clinical-trials-for-secondary-stroke-prevention
https://www.benchchem.com/product/b1220137#a-meta-analysis-of-aggrenox-clinical-trials-for-secondary-stroke-prevention
https://www.benchchem.com/product/b1220137#a-meta-analysis-of-aggrenox-clinical-trials-for-secondary-stroke-prevention
https://www.benchchem.com/product/b1220137#a-meta-analysis-of-aggrenox-clinical-trials-for-secondary-stroke-prevention
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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